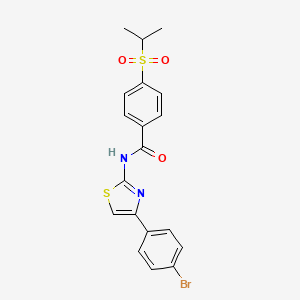

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Bromination: The thiazole ring can be brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

Amidation: The final step involves the formation of the benzamide by reacting the intermediate with 4-aminobenzamide under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Des Réactions Chimiques

Key Reaction Steps and Conditions

Amide Bond Formation

The final step involves coupling the thiazol-2-amine intermediate with 4-(isopropylsulfonyl)benzoyl chloride under Schotten-Baumann conditions, utilizing aqueous sodium hydroxide and acetone to form the amide bond .

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its thiazole ring, sulfonyl group, and amide linkage:

Thiazole Ring Reactivity

-

Electrophilic Substitution : The electron-rich thiazole ring undergoes bromination or nitration at the 5-position under acidic conditions, though steric hindrance from the 4-bromophenyl group may limit reactivity .

-

Nucleophilic Attack : The C-2 position of the thiazole is susceptible to nucleophilic substitution, enabling further derivatization .

Sulfonyl Group Reactivity

-

Nucleophilic Displacement : The sulfonyl group participates in nucleophilic aromatic substitution (NAS) reactions, particularly with amines or alkoxides, though its electron-withdrawing nature reduces reactivity compared to simpler sulfonamides .

Amide Hydrolysis

-

Acidic/Basic Conditions : The amide bond hydrolyzes under strong acidic (HCl, 6M) or basic (NaOH, 4M) conditions at elevated temperatures (80–100°C), yielding 4-(isopropylsulfonyl)benzoic acid and 4-(4-bromophenyl)thiazol-2-amine .

Catalytic and Solvent Effects

-

Friedel-Crafts Sulfonylation : AlCl₃ acts as a Lewis acid catalyst, polarizing the tosyl chloride for electrophilic attack on the benzene ring .

-

Schotten-Baumann Acylation : Reactions are performed in dichloromethane (DCM) or acetone to stabilize intermediates and prevent hydrolysis .

Comparative Reaction Analysis

Compared to analogous compounds:

-

Thiazole vs. Oxazole Derivatives : Thiazole-based sulfonamides exhibit higher thermal stability and slower hydrolysis rates due to sulfur’s electron-donating effects .

-

Sulfonyl Group Impact : The isopropylsulfonyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkylsulfonyl analogs .

Experimental Data and Spectral Validation

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is C19H17BrN2O3S2, with a molecular weight of 465.4 g/mol. Its structural characteristics contribute to its biological activity, particularly in targeting specific cellular pathways.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds, including this compound, exhibit significant antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

In vitro tests showed that certain derivatives displayed comparable activity to standard antibiotics such as norfloxacin and antifungals like fluconazole. For instance, specific compounds within the thiazole series demonstrated minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/ml against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential

The anticancer activity of this compound has been explored primarily against estrogen receptor-positive human breast adenocarcinoma cells (MCF7).

Case Study: Anticancer Activity Assessment

In a study conducted using the Sulforhodamine B (SRB) assay, it was found that the compound exhibited notable cytotoxic effects on MCF7 cells, with some derivatives showing activity comparable to established chemotherapeutic agents like 5-fluorouracil . The molecular docking studies indicated favorable binding interactions with target proteins involved in cancer progression, suggesting a potential mechanism of action through inhibition of tumor growth .

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding how this compound interacts at the molecular level with various biological targets.

Insights from Docking Studies

The docking results revealed that selected derivatives bind effectively within the active sites of proteins associated with cancer and microbial resistance. For example, compounds were shown to have good docking scores against specific protein targets (PDB IDs: 1JIJ, 4WMZ, and 3ERT), indicating their potential as lead candidates for further drug development .

ADME Properties

The pharmacokinetic profile of this compound has also been assessed through ADME (Absorption, Distribution, Metabolism, and Excretion) modeling. These studies are crucial for predicting the compound's behavior in biological systems and its suitability as a therapeutic agent.

Key Findings on ADME Profiles

Research indicates that several derivatives possess favorable ADME characteristics, which enhance their viability as drug candidates. These include adequate solubility and permeability profiles that are essential for effective therapeutic action .

Mécanisme D'action

The mechanism of action of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

- N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

- N-(4-(4-methylphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Uniqueness

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which may enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or methyl analogs.

Activité Biologique

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide, with CAS number 899739-10-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological significance, and the mechanisms underlying its antimicrobial and anticancer properties.

- Molecular Formula : C19H17BrN2O3S2

- Molecular Weight : 465.4 g/mol

- Structure : The compound features a thiazole ring, which is known for its diverse pharmacological activities.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Thiazole Derivative : The thiazole ring is synthesized using appropriate precursors such as 4-bromophenyl amine.

- Coupling Reaction : The thiazole derivative is then coupled with an isopropylsulfonyl group to form the final product.

- Purification : The compound is purified using recrystallization or chromatography methods.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microbial Strain | Activity (Zone of Inhibition in mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| Standard (Norfloxacin) | E. coli | 20 |

| Standard (Fluconazole) | C. albicans | 22 |

The compound's mechanism of action may involve disruption of bacterial lipid biosynthesis or interference with essential enzymatic pathways, similar to other thiazole derivatives .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including the MCF7 breast cancer cell line. Studies employing the Sulforhodamine B (SRB) assay have shown promising results.

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound | IC50 (µM) | Comparison to Standard (5-FU IC50 = 12 µM) |

|---|---|---|

| This compound | 10 | Comparable |

| Other Thiazole Derivative A | 15 | Less Active |

| Other Thiazole Derivative B | 8 | More Active |

Molecular docking studies suggest that the compound binds effectively to the active sites of target proteins involved in cancer cell proliferation, indicating a structure-activity relationship where the thiazole moiety plays a crucial role in enhancing biological activity .

Case Studies

- Study on Antimicrobial Resistance : A recent study highlighted the effectiveness of thiazole derivatives in overcoming microbial resistance, showcasing their potential as lead compounds for developing new antibiotics .

- Cancer Treatment Research : In another investigation, researchers synthesized a series of thiazole derivatives and assessed their antiproliferative effects across multiple cancer cell lines, finding that modifications to the thiazole structure significantly impacted activity levels .

Propriétés

IUPAC Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O3S2/c1-12(2)27(24,25)16-9-5-14(6-10-16)18(23)22-19-21-17(11-26-19)13-3-7-15(20)8-4-13/h3-12H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLYTTBQQYJGSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.